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Benzhydryl 3-nitrobenzoate

Cat. No.: B5795231
M. Wt: 333.3 g/mol
InChI Key: ONXIOLLMNBGYGB-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Esters and Benzhydryl Systems

Benzhydryl 3-nitrobenzoate is an organic molecule defined by two key structural components: the benzhydryl group and the 3-nitrobenzoate group, linked by an ester functional group.

Nitroaromatic Esters: This class of compounds is characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, which is part of an ester structure. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the ester. aiinmr.com Aromatic nitro compounds are important as synthetic intermediates in the production of various materials, including dyes and pharmaceuticals. aiinmr.com

Benzhydryl Systems: The benzhydryl group, also known as diphenylmethyl, consists of two phenyl rings attached to a single carbon atom. This bulky steric structure and the electronic effects of the two aromatic rings are defining features that impact the reactivity and stability of molecules containing this group.

This compound, therefore, combines these features. It is an ester of 3-nitrobenzoic acid and diphenylmethanol. Its chemical nature is dictated by the interplay between the electron-withdrawing nitro group on one side of the ester linkage and the sterically demanding, electronically distinct benzhydryl group on the other.

Significance of Esterification in Chemical Synthesis Methodologies

Esterification is a fundamental and widely utilized reaction in organic chemistry where an alcohol and an acid, typically a carboxylic acid, react to form an ester and water. gunvorgroup.com3vsigmausa.com This process is a cornerstone of chemical synthesis for several reasons:

Formation of Building Blocks: Esters are crucial intermediates and building blocks for creating more complex molecules in industries such as pharmaceuticals, polymers, and fragrances. 3vsigmausa.comnih.gov For example, acetylsalicylic acid (aspirin) is an ester vital in pharmacology. 3vsigmausa.com

Functional Group Transformation: Esterification allows chemists to convert carboxylic acids and alcohols into a different functional group, the ester, which has unique reactivity and physical properties. This transformation is key for directing subsequent reaction steps in a synthetic pathway.

Methodological Versatility: The synthesis of esters can be achieved through various methods, the most common being the Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst. numberanalytics.com Other methods include reacting an alcohol with more reactive acid derivatives like acid chlorides or anhydrides, which can proceed under milder conditions. numberanalytics.comchemeurope.com

The creation of this compound is a direct result of an esterification reaction between 3-nitrobenzoic acid (or a derivative) and diphenylmethanol.

Overview of Research Trajectories Pertaining to Aromatic Esters

Aromatic esters, compounds where the ester group is attached to an aromatic ring, are a subject of extensive research due to their stability, wide availability, and utility as synthetic intermediates. acs.orgnumberanalytics.com Historically, their use in certain reactions like cross-coupling was limited by the chemical inertness of the bond between the aromatic ring and the ester group. acs.org

However, modern research has opened new avenues for their use:

Novel Catalytic Systems: Researchers have developed advanced catalytic systems, often based on metals like palladium and nickel, to activate the traditionally inert bonds in aromatic esters. acs.org This allows them to be used as alternatives to more reactive, and often more expensive, compounds like aryl halides in a variety of chemical transformations. acs.org

Diverse Transformations: Recent advancements have enabled a wide range of new reactions. These include processes like decarbonylative coupling, where the carbonyl (C=O) part of the ester is removed, and "ester dance" reactions, where the ester group can be moved to a different position on the aromatic ring. acs.orgcosmeticsandtoiletries.com

Broadening Synthetic Applications: These new methods significantly expand the utility of aromatic esters in synthesizing valuable aromatic compounds, which are foundational to materials science and pharmaceutical development. numberanalytics.comsciencedaily.com

Scope and Focus of Academic Inquiry into this compound

While broad research focuses on the general class of aromatic esters, specific academic inquiry into a particular compound like this compound is often more targeted. The investigation of this molecule would likely center on understanding how its unique combination of a nitroaromatic acid component and a bulky benzhydryl alcohol component influences its properties and reactivity.

Research on analogous, simpler compounds like methyl 3-nitrobenzoate provides a reference point. Studies on methyl 3-nitrobenzoate often involve its synthesis via nitration of methyl benzoate (B1203000) and its use as an intermediate in further chemical preparations. aiinmr.comchembk.comchemicalbook.com The presence of the nitro group makes the aromatic ring electron-poor and directs further chemical substitutions. aiinmr.com

Therefore, academic inquiry into this compound would likely explore:

Synthesis and Characterization: Developing efficient methods for its synthesis and fully characterizing its physical and spectroscopic properties.

Reaction Mechanisms: Studying its behavior in various chemical reactions to understand how the bulky benzhydryl group and the electronic effects of the nitro group influence reaction outcomes compared to simpler aromatic esters.

Application as an Intermediate: Investigating its potential as a specialized building block for the synthesis of more complex, sterically hindered molecules that could have applications in materials science or medicinal chemistry.

Data Tables

Table 1: Properties of a Related Reference Compound: Methyl 3-nitrobenzoate

Property Value Source(s)
Molecular Formula C₈H₇NO₄ chembk.comchemeo.comnih.gov
Molecular Weight 181.15 g/mol chembk.comnih.gov
Melting Point 78-80 °C chembk.comchemicalbook.comchemicalbook.com
Boiling Point 279 °C chembk.comchemicalbook.comchemicalbook.com
Appearance Beige or white crystalline powder chembk.comchemicalbook.com

| Solubility | Insoluble in water; slightly soluble in ethanol, ether, methanol (B129727) | chembk.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Nitrobenzoic acid
Diphenylmethanol
Acetylsalicylic acid (Aspirin)
Methyl 3-nitrobenzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO4 B5795231 Benzhydryl 3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydryl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXIOLLMNBGYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Benzhydryl 3 Nitrobenzoate

Hydrolytic and Solvolytic Pathways

The cleavage of the ester bond in benzhydryl 3-nitrobenzoate can proceed through hydrolytic or solvolytic reactions, influenced by factors such as pH, solvent, and the inherent structural features of the molecule.

The kinetics of ester cleavage are fundamentally governed by the reactivity of the carbonyl group and the stability of the leaving group. In this compound, the presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring is expected to significantly influence the reaction rate. Electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an accelerated rate of hydrolysis compared to unsubstituted benzoate esters.

Studies on analogous compounds, such as substituted nitrophenyl benzoate esters, demonstrate a clear correlation between the electronic properties of substituents and the rate of hydrolysis. semanticscholar.org For instance, the base-catalyzed hydrolysis of various benzoate esters shows that the reaction rate is sensitive to the nature of both the carboxylic acid and the alcohol moieties. The half-life (t₁/₂) of an ester under specific conditions is a common metric for its stability. As shown in the table below, esters with electron-withdrawing groups tend to have shorter half-lives, indicating faster hydrolysis.

Table 1: Comparative Half-Life of Benzoate Esters Under Basic Hydrolysis Conditions

This table illustrates how the structure of the alcohol and substituents on the benzoate ring affect the rate of hydrolysis, measured by the half-life (t₁/₂) of the compound. Data is based on studies of related benzoate esters.

CompoundSubstituent EffectHalf-Life (t₁/₂) in minutes nih.gov
Ethyl BenzoateReference Compound14
Propyl BenzoateSlightly larger alkyl group19
Butyl BenzoateLarger alkyl group21
Phenyl BenzoateMore stable phenoxide leaving group11
Ethyl p-bromo BenzoateElectron-withdrawing group12
Data adapted from a study on the alkaline hydrolysis of various benzoate esters. nih.gov

The hydrolysis of esters is also highly dependent on pH. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the ester's carbonyl carbon. In acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances its electrophilicity for attack by a weaker nucleophile like water.

Ester hydrolysis can proceed via two primary pathways: acyl-oxygen fission or alkyl-oxygen fission. The operative mechanism depends on the structure of the ester and the reaction conditions.

For most benzoate esters, including likely for this compound, the most common mechanism under basic, neutral, or acidic conditions is acyl-oxygen fission (the BAC2 mechanism in basic conditions). This pathway involves the nucleophilic addition of a hydroxide ion or water molecule to the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate results in the cleavage of the bond between the carbonyl carbon and the oxygen of the benzhydryl group (the acyl-oxygen bond). The formation of this tetrahedral intermediate is typically the rate-determining step in the reaction sequence. nih.gov

While less common for benzoate esters, an alkyl-oxygen fission pathway (SN1 or BAL1 mechanism) is a theoretical possibility. This mechanism would involve the cleavage of the bond between the oxygen atom and the benzhydryl group. This pathway becomes more favorable if the alkyl group can form a stable carbocation. The benzhydryl group can form a resonance-stabilized secondary carbocation, which might suggest the potential for an SN1-type reaction under strongly acidic conditions. However, for benzoate esters, the acyl-oxygen cleavage pathway generally remains dominant.

Intramolecular catalysis occurs when a functional group within the reacting molecule itself participates in the reaction, accelerating the rate. This is often observed when a catalytic group is positioned favorably to interact with the reaction center.

In studies of related compounds, such as 2-aminobenzoate (B8764639) esters, the neighboring amino group has been shown to act as an intramolecular general base catalyst. nih.gov This neighboring group assistance significantly enhances the rate of hydrolysis compared to isomers where the amino group is further away (e.g., in the para position). nih.gov Similarly, the hydrolysis of p-nitrophenyl acetate (B1210297) can be catalyzed by imidazoles that have a nearby carboxylate group, demonstrating the effect of a proximate functional group on reaction rates. rsc.org

For this compound, the nitro group is in the meta position, which is too distant to participate directly in nucleophilic or general-base catalysis at the ester carbonyl group. Its influence is primarily electronic, as discussed in the kinetics section, where its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis by external nucleophiles.

Reductive Transformations

The presence of two reducible functional groups—the nitro group and the ester linkage—makes the reductive chemistry of this compound a matter of chemoselectivity.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com Achieving this transformation while preserving the ester functionality is a common objective. Several methods are available for the selective reduction of nitroarenes that contain ester groups. d-nb.info

Catalytic Hydrogenation : This is a clean and efficient method. Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel can effectively reduce the nitro group to an amine. masterorganicchemistry.comsciencemadness.org This method is often compatible with ester groups.

Metal and Acid : The classic Béchamp reduction using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a well-established method for converting nitro groups to amines. masterorganicchemistry.com

Chemoselective Reagents : Modern reagents have been developed for higher selectivity. A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitro groups in aromatic compounds that also contain ester functionalities, providing the corresponding anilines in high yields. d-nb.inforesearchgate.net Tin(II) chloride (SnCl₂) is another reagent known for its chemoselectivity in reducing nitro groups without affecting other reducible functional groups. youtube.com

Table 2: Reagents for the Selective Reduction of a Nitro Group in the Presence of an Ester

This table summarizes common and selective methods used to reduce an aromatic nitro group to an amine while leaving an ester group intact, based on studies of various nitroarene esters.

Reagent/SystemGeneral ConditionsSelectivity NotesReference(s)
H₂ / Pd-CAtmospheric or higher pressure H₂, often in an alcohol solvent like methanol (B129727) or ethanol.Generally good selectivity for the nitro group over the ester. masterorganicchemistry.comsciencemadness.org
Fe / HCl or Fe / Acetic AcidA metal/acid combination, often requiring heat.A classic, robust method. Ester hydrolysis can be a side reaction under harsh acidic conditions. masterorganicchemistry.com
SnCl₂Often used in an alcohol solvent.Known for being a mild and chemoselective reducing agent for nitro groups. youtube.com
NaBH₄ / FeCl₂Performed in a solvent like THF at room temperature.A modern, highly chemoselective system that gives excellent yields of the amino ester. d-nb.inforesearchgate.net
Zn / Ammonium FormateMild conditions at room temperature in a methanol/THF solvent mixture.A gentle method that is compatible with many sensitive functional groups. researchgate.net

Selectively reducing the ester linkage in this compound while preserving the nitro group is a significant chemical challenge. The nitro group is highly susceptible to reduction by many of the reagents used for ester reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄), which are commonly used to reduce esters to primary alcohols, will readily reduce the nitro group as well. youtube.com The reaction of an aromatic nitro compound with LiAlH₄ often leads to the formation of azo compounds rather than the desired amine. youtube.com

The literature on selective reductions in molecules containing both ester and nitro groups predominantly focuses on the selective reduction of the nitro group, as this is often the more synthetically useful and achievable transformation. d-nb.inforsc.org Achieving the selective reduction of the ester in this compound would likely require a specialized approach, possibly involving protecting the nitro group before carrying out the ester reduction, or the development of a highly specific catalytic system.

Reactions Involving the Benzhydryl Moiety

The benzhydryl (diphenylmethyl) group is a significant feature of the molecule, primarily serving as a protecting group in organic synthesis. Its reactivity is centered on the cleavage of the ester linkage and the transformation of the diphenylmethyl system itself.

Cleavage of the Benzhydryl Group as a Protecting Group

The benzhydryl group is valued as a protecting group for alcohols and other functional groups due to its stability under various conditions and its susceptibility to specific cleavage methods. researchgate.net Its removal from the 3-nitrobenzoate ester can be accomplished through several strategic pathways, most notably hydrogenolysis and oxidative cleavage.

Catalytic hydrogenolysis is a common method for debenzylation. This reaction typically involves palladium on charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The process cleaves the C-O bond of the ester, releasing the corresponding carboxylic acid (3-nitrobenzoic acid) and diphenylmethane. The presence of other reducible functional groups, such as the nitro group in this molecule, can complicate this method, potentially requiring careful selection of catalysts and reaction conditions to achieve chemoselectivity. organic-chemistry.org

Another approach involves strong acids, though this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org More recently, photochemically induced cleavage has emerged as a mild alternative. In this method, an excited photocatalyst transfers an electron to the aromatic ring of the protecting group, generating a radical anion that subsequently cleaves the C-O bond. researchgate.net

Table 1: Selected Methods for Benzhydryl Group Cleavage

Method Reagents/Conditions Products Notes
Catalytic Hydrogenolysis H₂, Pd/C 3-Nitrobenzoic acid, Diphenylmethane A standard method, but may affect other reducible groups like -NO₂. organic-chemistry.org
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, TFA) 3-Nitrobenzoic acid, Benzhydryl cation derivatives Limited to acid-stable substrates. organic-chemistry.org
Photochemical Cleavage Visible light, photocatalyst 3-Nitrobenzoic acid, Benzhydryl radical derivatives Offers mild conditions and high selectivity. researchgate.net

Oxidative Transformations of the Benzhydryl System

The benzylic carbon of the benzhydryl group is susceptible to oxidation. This reactivity can be exploited for both deprotection and functional group transformation. Ozonolysis is one such method where ozone oxidatively removes benzyl-type protecting groups under relatively mild conditions, yielding the corresponding benzoic ester, which in this case would be followed by hydrolysis to give the deprotected acid. organic-chemistry.org

A notable and mild oxidative deprotection protocol was developed for o- and p-nitrobenzyl groups, which are structurally related. This method uses aqueous sodium hydroxide in methanol, with dissolved oxygen presumed to be the oxidant acting at the benzylic position. nih.govcaltech.edu This suggests that a similar mechanism could potentially be applied to the benzhydryl group under basic, oxidative conditions.

The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another effective method for the oxidative cleavage of benzyl (B1604629) ethers, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.org While less reactive, simple benzyl and benzhydryl groups can also be cleaved by DDQ, sometimes facilitated by photoirradiation, which proceeds via a radical chain reaction involving the homolytic cleavage of the C-H bond at the benzylic position. organic-chemistry.org

Table 2: Oxidative Transformations of Benzhydryl and Related Systems

Reagent Conditions Intermediate/Product Reference
Ozone (O₃) Mild, various solvents Benzoic ester/acid organic-chemistry.org
NaOH/O₂ (aq) Methanol, 75 °C 4-Nitrobenzaldehyde (from p-nitrobenzyl group) nih.govcaltech.edu
DDQ MeCN, photoirradiation α-Bromoether intermediate organic-chemistry.org

Nucleophilic and Electrophilic Reactivity of the Aromatic Rings

The molecule contains three aromatic rings with different substitution patterns, leading to distinct reactivities towards electrophilic and nucleophilic attack. The two phenyl rings of the benzhydryl moiety are electron-rich, while the 3-nitrophenyl ring is electron-deficient.

Further Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) is a key reaction for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. msu.edu

On the 3-Nitrobenzoate Ring: This ring is substituted with two meta-directing, deactivating groups: the ester (-COOR) and the nitro (-NO₂) group. libretexts.orgrsc.org Both groups withdraw electron density from the ring, making it significantly less reactive towards electrophiles than benzene (B151609). rsc.org Any further electrophilic substitution will be directed to the C5 position, which is meta to both the ester and the nitro group. The reaction would require harsh conditions, such as heating, due to the strong deactivation. libretexts.org The nitration of methyl benzoate is a classic example that overwhelmingly yields the meta-substituted product. rsc.orgaiinmr.com

On the Benzhydryl Phenyl Rings: The alkyl substituent (the rest of the molecule) attached to these phenyl rings acts as a weak activating group and is ortho, para-directing. msu.edulibretexts.org Therefore, electrophilic substitution will occur preferentially on these two rings over the deactivated 3-nitrobenzoate ring. The reaction will yield a mixture of ortho and para isomers. However, the steric bulk of the benzhydryl system may hinder attack at the ortho positions, leading to a higher proportion of the para-substituted product. libretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Ring Type Reactivity Effect Directing Effect
Ester (-COOR) 3-Nitrobenzoate Electron-Withdrawing Deactivating Meta
Nitro (-NO₂) 3-Nitrobenzoate Electron-Withdrawing Deactivating Meta

Directed Functionalization Strategies

Beyond the inherent directing effects, specific strategies can be employed to control the functionalization of the aromatic rings.

For the electron-deficient 3-nitrobenzoate ring, while it is deactivated towards electrophiles, it is activated for Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. For NAS to occur, a suitable leaving group (like a halide) would need to be present on the ring, typically at a position ortho or para to the strong electron-withdrawing nitro group. msu.edumasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. msu.edu Therefore, if a derivative of this compound containing a halogen at the C2, C4, or C6 position were used, it would be susceptible to substitution by nucleophiles at that position.

For the benzhydryl rings, directed ortho-metalation could be a potential strategy to achieve regioselectivity that overrides the typical ortho/para mix. This would involve introducing a directing group onto one of the phenyl rings, which could then direct lithiation or other metalation to the ortho position, allowing for subsequent reaction with an electrophile. However, this would require prior modification of the starting material.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
3-Nitrobenzoic acid
Diphenylmethane
Benzophenone
Palladium on charcoal (Pd/C)
Ozone (O₃)
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
p-Methoxybenzyl (PMB)
Methyl benzoate
4-Nitrobenzaldehyde
Benzene
Toluene (B28343)
Nitrobenzene

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Applications for Structural Characterization

While specific experimental data for Benzhydryl 3-nitrobenzoate is not available in the cited literature, the expected ¹H NMR spectrum can be predicted by analyzing its constituent parts: the benzhydryl group and the 3-nitrobenzoate moiety.

The most distinct signal would be the methine proton (-CH-) of the benzhydryl group. This proton, being attached to a carbon linked to two phenyl rings and an oxygen atom, would be significantly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely around 6.0-7.0 ppm. libretexts.orglibretexts.orgorganicchemistryguide.com

The aromatic protons of the two phenyl rings of the benzhydryl group would typically appear as a complex multiplet between 7.0 and 7.5 ppm. organicchemistryguide.com The aromatic protons on the 3-nitrobenzoate ring are expected to be further downfield due to the electron-withdrawing effects of both the nitro group and the ester carbonyl group. These would likely appear in the 7.5 to 9.0 ppm range. For comparison, the aromatic protons of the related compound, methyl 3-nitrobenzoate, are observed at chemical shifts of approximately 7.67 ppm (triplet), 8.40 ppm (multiplet), and 8.89 ppm (triplet). ncat.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Benzhydryl Methine (-CH)6.0 - 7.0Singlet (s)
Benzhydryl Phenyl7.0 - 7.5Multiplet (m)
3-Nitrobenzoate Aromatic7.5 - 9.0Multiplets (m), Triplets (t)

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Similar to proton NMR, a complete experimental ¹³C NMR spectrum for this compound is not found in the referenced materials. However, the chemical shifts can be estimated based on known values for similar structures. oregonstate.edubhu.ac.inwisc.eduoregonstate.edu

The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of 160-170 ppm. oregonstate.eduoregonstate.edu For instance, in related aromatic esters, this peak appears around 164-166 ppm. ncat.edu The methine carbon of the benzhydryl group is anticipated to resonate in the region of 70-85 ppm, influenced by the attached oxygen and phenyl groups. researchgate.net

The aromatic carbons of the benzhydryl phenyl rings would likely produce signals between 125 and 140 ppm. The carbons of the 3-nitrobenzoate ring would also appear in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being significantly deshielded, potentially appearing around 148 ppm, and the carbon attached to the ester group appearing near 132 ppm. ncat.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)160 - 170
Benzhydryl Methine (-CH)70 - 85
Aromatic Carbons (C-H, C-C)120 - 145
Carbon attached to Nitro Group (C-NO₂)~148

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. Specifically, ¹H-¹H COSY experiments would confirm the coupling relationships between adjacent protons within the aromatic rings. An HMBC experiment would be particularly useful, showing correlations between protons and carbons separated by two or three bonds. This could definitively link the benzhydryl methine proton to the carbonyl carbon of the ester, confirming the connectivity of the two main fragments of the molecule. While no specific studies on this compound using these techniques were found, their application is a standard procedure for full structural elucidation. ncat.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Ester and Nitro Groups

The IR spectrum of this compound would be dominated by strong absorptions from the ester and nitro functional groups.

Ester Group: Aromatic esters exhibit a strong, characteristic C=O stretching vibration between 1730 and 1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com Two distinct C-O stretching bands are also expected. The asymmetric C-C-O stretch typically appears between 1310-1250 cm⁻¹, while the symmetric O-C-C stretch is found in the 1130-1100 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.comresearchgate.net In a procedure for the synthesis of methyl 3-nitrobenzoate, characteristic IR peaks were noted at 1725 cm⁻¹ (C=O) and 1280 cm⁻¹ (C-O). southalabama.edu

Nitro Group: Aromatic nitro compounds show two prominent N-O stretching bands. spectroscopyonline.com The asymmetric stretch is a strong band found in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com For nitrotoluene, a related aromatic nitro compound, these peaks are observed at 1537 cm⁻¹ and 1358 cm⁻¹. orgchemboulder.com Reports on nitrated compounds show these characteristic absorptions consistently within these ranges. southalabama.eduresearchgate.net

Aromatic Rings: The presence of aromatic rings would be confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.czpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic EsterC=O Stretch1715 - 1730Strong
Asymmetric C-O Stretch1250 - 1310Strong
Aromatic NitroAsymmetric N-O Stretch1475 - 1550Strong
Symmetric N-O Stretch1290 - 1360Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
C=C Stretch1450 - 1600Medium-Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₂₀H₁₅NO₄, giving it a molecular weight of approximately 345.34 g/mol .

Upon ionization, typically by electron impact (EI), the molecule would form a molecular ion ([M]⁺•) which would then undergo fragmentation. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two primary fragmentation pathways are predictable:

Formation of the Benzhydryl Cation: Cleavage of the C-O bond between the benzhydryl carbon and the ester oxygen would be a highly favorable pathway due to the stability of the resulting benzhydryl cation (Ph₂CH⁺). This would produce a prominent peak at a mass-to-charge ratio (m/z) of 167. This is a common fragmentation pattern for compounds containing a benzhydryl group.

Formation of the Nitrobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the ester oxygen would lead to the formation of the 3-nitrobenzoyl cation. This would result in a peak at m/z 150.

Further fragmentation of the 3-nitrobenzoyl cation is also expected. Aromatic nitro compounds are known to lose NO₂ (46 Da) or NO (30 Da) fragments. nih.govnih.govstrath.ac.ukyoutube.com Therefore, subsequent loss of NO₂ from the m/z 150 fragment would yield a benzoyl cation fragment at m/z 104, which could then lose CO (28 Da) to give a phenyl cation at m/z 77. nih.govcdnsciencepub.com

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
345Molecular Ion[C₂₀H₁₅NO₄]⁺•
167Benzhydryl Cation[C₁₃H₁₁]⁺
1503-Nitrobenzoyl Cation[C₇H₄NO₃]⁺
104Benzoyl Cation (from m/z 150)[C₇H₄O]⁺
77Phenyl Cation[C₆H₅]⁺

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of structure and insights into intermolecular interactions that govern the crystal packing.

The foundation of a detailed structural analysis is the successful growth of a high-quality single crystal. This is often achieved by methods such as slow evaporation of a saturated solution. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer. The instrument, often equipped with a radiation source like MoKα (λ = 0.71073 Å) and a sensitive detector, collects diffraction data at a controlled temperature, frequently a low temperature like 173 K, to minimize thermal vibrations and improve data quality. mdpi.com

Table 1: Representative Crystallographic Data Collection and Refinement Parameters (Note: This table is illustrative of typical parameters reported in single-crystal X-ray diffraction studies, as specific data for this compound is not publicly available.)

Parameter Value
Diffractometer Bruker APEX-III
Radiation Source MoKα (λ = 0.71073 Å)
Temperature (K) 173
Crystal System Monoclinic (Example)
Space Group P2₁/c (Example)
Data Collection Method ω and φ scans
Structure Solution Direct Methods (e.g., SHELXS)
Refinement Method Full-matrix least-squares on F²

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. strath.ac.uknih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in computational and theoretical studies specifically focused on the compound this compound. While research exists for structurally related molecules such as methyl 3-nitrobenzoate, direct computational data for the benzhydryl ester is not presently available in the public domain. This absence of specific research prevents a detailed and scientifically accurate analysis as requested for the outlined sections.

General principles of computational chemistry allow for the theoretical investigation of molecules like this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to explore the molecule's electronic structure, conformational possibilities, and potential reaction pathways. However, without published research, any detailed discussion would be purely speculative and would not meet the standards of a scientifically rigorous article.

For context, computational studies on analogous compounds like methyl 3-nitrobenzoate have been performed. These investigations have explored conformational behavior, rotational isomers, and the influence of different solvents using both semi-empirical and DFT methods. researchgate.net Theoretical studies on nitroaromatic compounds, such as nitrobenzene, have also delved into their electronic structure and dissociation pathways using advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theories. researchgate.net

In the realm of crystal engineering, the study of non-covalent interactions is crucial for understanding the solid-state structures of organic molecules. mdpi.com While specific crystal structure data for this compound is not found, research on similar molecules highlights the importance of hydrogen bonding and π-stacking interactions in determining their crystal packing. mdpi.com

The prediction of reactivity and the analysis of reaction mechanisms are also key areas of computational chemistry. For instance, the nitration of methyl benzoate (B1203000) is a well-understood electrophilic substitution reaction where the carbonyl group directs the nitration to the 3-position due to the relative stability of the reaction intermediates. rsc.org Computational modeling of such synthetic mechanisms for this compound would be possible but requires dedicated research that has not yet been published.

Due to the lack of specific data for this compound in the searched scientific literature, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The generation of such content would necessitate original research and computational analysis that is beyond the scope of this response.

Based on a thorough review of available scientific literature, there is currently a lack of specific published computational and theoretical chemical studies focusing solely on this compound. Research in this area tends to focus on related, but structurally distinct, compounds such as Methyl 3-nitrobenzoate.

Therefore, the detailed analysis of solvation studies and descriptor determination for this compound, as requested, cannot be provided at this time due to the absence of specific data in the public domain.

Synthetic Applications and Derivative Chemistry of Benzhydryl 3 Nitrobenzoate

Role as a Key Synthetic Intermediate

The structural features of benzhydryl 3-nitrobenzoate, including the benzhydryl group and the nitro-substituted benzene (B151609) ring, make it a valuable precursor in multistep synthetic sequences.

Building Block for Polyfunctionalized Aromatic Compounds

The synthesis of polyfunctionalized aromatic compounds is a significant area of organic chemistry, driven by the demand for new molecules with specific electronic and structural properties. This compound can be envisioned as a scaffold for introducing a variety of functional groups onto the aromatic rings. The nitro group, for instance, is a versatile functional group that can be readily converted into other functionalities such as amino, azido, or hydroxyl groups. These transformations open up avenues for further derivatization, allowing for the construction of highly substituted aromatic systems. The ester linkage can be hydrolyzed to reveal a carboxylic acid, providing another point for modification.

Precursor for Nitrogen-Containing Heterocycles (e.g., Isoquinolinones)

Development of Analogues and Derivatives with Modified Structures

To explore the full potential of this compound as a synthetic intermediate, researchers often create analogues and derivatives with modified structures. These modifications can fine-tune the reactivity and properties of the molecule.

Structural Modification of the Benzhydryl Moiety

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon atom, can be systematically modified. Introducing substituents onto these phenyl rings can alter the steric and electronic properties of the entire molecule. For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups on the benzhydryl rings would allow for a systematic study of how these changes influence the reactivity of the ester and nitro groups. The synthesis of such analogues would likely follow standard organic chemistry methodologies, such as the esterification of a modified benzhydrol with 3-nitrobenzoic acid.

Substituent Effects on Reactivity and Transformations

The reactivity of this compound is significantly influenced by the nature and position of substituents on its aromatic rings. The nitro group on the benzoate (B1203000) ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. nih.govresearchgate.net This effect is a fundamental principle in organic chemistry. stackexchange.com

Conversely, the reactivity of the ester group can also be modulated. Electron-withdrawing groups on the benzoate ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The effect of substituents on the benzhydryl moiety would primarily be steric, potentially hindering the approach of nucleophiles to the ester carbonyl.

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

Substituent PositionSubstituent TypePredicted Effect on Electrophilic Aromatic Substitution on Benzoate RingPredicted Effect on Nucleophilic Attack at Ester Carbonyl
Benzoate RingElectron-donatingActivationDeactivation
Benzoate RingElectron-withdrawingDeactivationActivation
Benzhydryl RingsElectron-donatingMinimal electronic effect on benzoate ringMinimal electronic effect
Benzhydryl RingsElectron-withdrawingMinimal electronic effect on benzoate ringMinimal electronic effect
Benzhydryl RingsBulky groupsSteric hindranceSteric hindrance

Exploration in Materials Science Research

The exploration of organic molecules for applications in materials science is a burgeoning field. While specific research on this compound in this area is not extensively documented in the provided search results, its structural characteristics suggest potential avenues for investigation. The presence of aromatic rings and a nitro group could impart interesting optical or electronic properties. For example, nitroaromatic compounds have been studied for their nonlinear optical properties. nih.gov Furthermore, the ability to functionalize the molecule at multiple sites could allow for its incorporation into polymeric structures or the formation of self-assembled monolayers on surfaces. The development of derivatives with specific functionalities could lead to materials with tailored properties for applications in electronics, photonics, or sensor technology.

Potential Application in Organic Electronics (e.g., Hole-Transporting Materials)

There is no available research data or discussion on the potential application of this compound as a hole-transporting material or in any other capacity within the field of organic electronics. The properties and performance characteristics required for such applications, including but not limited to HOMO/LUMO energy levels, charge carrier mobility, and film-forming capabilities, have not been reported for this specific compound.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of benzhydryl 3-nitrobenzoate typically involves the esterification of benzhydrol with 3-nitrobenzoic acid, often using catalysts and solvents that pose environmental concerns. Future research is poised to develop more sustainable and greener synthetic methodologies. A primary focus will be the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.

One promising direction is the exploration of alternative nitration methods for producing the 3-nitrobenzoic acid precursor. Traditional nitration using a mixture of nitric and sulfuric acids is effective but generates significant acidic waste. Future approaches could involve solid acid catalysts, such as zeolites or clays, which are reusable and can lead to higher selectivity and milder reaction conditions. Photochemical nitration, which utilizes UV radiation, presents another eco-friendly alternative by potentially enabling the reaction to proceed under ambient conditions without harsh acids. scispace.com

For the esterification step, research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical CO2 is warranted. rsc.org These alternatives can reduce the environmental impact associated with volatile organic compounds (VOCs). Furthermore, enzymatic catalysis, using lipases, for instance, could offer a highly selective and environmentally friendly route to this compound, operating under mild temperature and pH conditions.

A comparative overview of traditional versus potential green synthetic routes is presented below:

Reaction StepTraditional MethodPotential Green Chemistry Approach
Nitration of Benzoic Acid Concentrated nitric and sulfuric acidsSolid acid catalysts (zeolites), photochemical nitration
Esterification Strong acid catalyst (e.g., H2SO4), organic solvents (e.g., toluene)Enzymatic catalysis (lipases), solvent-free conditions, green solvents (ionic liquids)

Catalytic Transformations with Enhanced Efficiency and Selectivity

Future investigations will likely focus on the development and application of novel catalysts to enhance the efficiency and selectivity of reactions involving this compound. For its synthesis, this includes the design of catalysts that can facilitate the esterification with high yields and purity, minimizing the need for extensive purification steps.

Beyond its synthesis, the functional groups within this compound—the ester and the nitro group—offer avenues for catalytic transformations. The selective reduction of the nitro group to an amino group would yield benzhydryl 3-aminobenzoate, a potentially valuable intermediate for the synthesis of pharmaceuticals or new materials. Research into chemoselective catalysts, such as those based on noble metals (e.g., platinum, palladium) on various supports, will be crucial. The challenge lies in achieving high selectivity for the nitro group reduction without affecting the ester linkage.

Furthermore, the development of catalysts for the controlled cleavage or transformation of the ester group could open up new synthetic pathways. This might involve exploring transesterification reactions or catalytic hydrolysis under specific conditions to release benzhydrol or 3-nitrobenzoic acid for further use.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The application of advanced spectroscopic techniques is expected to provide unprecedented insights into the reaction dynamics and structural properties of this compound. While standard techniques like NMR and IR spectroscopy are fundamental for structural characterization, more advanced methods can offer a deeper understanding.

In-situ and real-time monitoring of the synthesis of this compound using techniques such as process analytical technology (PAT) can optimize reaction conditions for yield and purity. uts.edu.au Techniques like Raman and near-infrared (NIR) spectroscopy are well-suited for this purpose, allowing for non-invasive monitoring of reactant consumption and product formation.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed for detailed structural elucidation and for identifying potential byproducts in the synthesis. nih.govnist.gov Hyphenated techniques like GC-MS and LC-MS are invaluable for separating and identifying components in complex reaction mixtures. nih.gov

The following table summarizes the potential applications of various advanced spectroscopic techniques:

Spectroscopic TechniqueApplication in this compound Research
Process Analytical Technology (PAT) Real-time monitoring of synthesis for process optimization
Raman Spectroscopy In-situ analysis of reaction kinetics and catalyst behavior
Tandem Mass Spectrometry (MS/MS) Detailed structural analysis and impurity profiling
2D NMR (e.g., COSY, HSQC) Unambiguous assignment of proton and carbon signals for complex derivatives

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling are set to become indispensable tools in the study of this compound. Density functional theory (DFT) calculations can be used to predict its molecular structure, vibrational frequencies, and electronic properties, which can then be correlated with experimental spectroscopic data.

These computational methods can also be used to model reaction mechanisms, providing insights into the transition states and energy barriers of its formation and subsequent transformations. This predictive capability can guide the design of more efficient synthetic routes and novel catalysts. For instance, modeling the interaction of the substrate with a catalyst surface can help in selecting the most effective catalyst for a desired transformation.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the potential biological activity or physical properties of derivatives of this compound, thereby accelerating the discovery of new applications.

Exploration of Novel Chemical Transformations and Rearrangements

The unique combination of a bulky benzhydryl group and an electron-withdrawing nitroaromatic moiety in this compound makes it a candidate for exploring novel chemical transformations and rearrangements.

Future research could investigate intramolecular reactions, such as cyclizations, that might be induced under specific conditions (e.g., photochemical, thermal, or catalytic). The presence of the nitro group could also be exploited in multicomponent reactions, where this compound acts as a key building block for the synthesis of more complex molecular architectures.

Studies on the solvolysis of this compound under various conditions could provide further insights into the stability of the benzhydryl cation and the role of the 3-nitrobenzoate leaving group. acs.org This fundamental research can contribute to a broader understanding of reaction mechanisms in physical organic chemistry. The exploration of these novel reactions could lead to the discovery of new compounds with interesting properties and potential applications.

Q & A

Q. What are the key synthetic methodologies for preparing Benzhydryl 3-nitrobenzoate?

The synthesis typically involves two steps: (1) nitration of a benzoate ester followed by (2) esterification with benzhydryl alcohol. For nitration, methyl benzoate is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to yield methyl 3-nitrobenzoate . Subsequent transesterification or alkylation with benzhydryl bromide (or similar reagents) introduces the benzhydryl group . Reaction optimization (e.g., stoichiometry, temperature, and acid catalysis) is critical to minimize byproducts like ortho-substituted isomers .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates (e.g., 8:2 hexane/ethyl acetate) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Distinguishes aromatic protons and benzhydryl methylene groups .
  • Melting Point Analysis : Validates purity (e.g., sharp melting range) .

Q. How can researchers address common impurities in this compound synthesis?

Impurities often arise from incomplete nitration (e.g., residual starting material) or side reactions (e.g., dinitration products). Purification via recrystallization (e.g., methanol) or column chromatography (silica gel, gradient elution) effectively isolates the target compound . TLC-guided fractionation is recommended to track impurities .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE effects) be resolved for this compound?

Advanced NMR techniques, such as 2D-COSY or NOESY, clarify spatial arrangements and substituent positions. Computational modeling (e.g., DFT calculations) validates electronic environments and predicts coupling constants . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Nitration proceeds via electrophilic aromatic substitution (EAS), where the meta-directing ester group dominates over the benzhydryl moiety. Kinetic studies using isotopic labeling (e.g., deuterated substrates) and computational analysis of transition states reveal steric and electronic effects influencing regioselectivity . Competing pathways (e.g., ipso-substitution) are minimized by optimizing acid concentration and reaction time .

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale syntheses?

  • Catalyst Screening : Lewis acids (e.g., FeCl₃) enhance nitration efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling dynamic adjustments .
  • Scale-Up Protocols : Gradual reagent addition and temperature control prevent exothermic runaway reactions .

Methodological Challenges and Solutions

Q. What strategies address discrepancies in reported melting points or spectral data across studies?

Cross-validate results using certified reference materials (CRMs) from authoritative databases (e.g., NIST Chemistry WebBook) . Reproduce synthesis under standardized conditions (e.g., IUPAC protocols) to isolate polymorphic or hydrate variations .

Q. How can researchers design experiments to study the environmental stability of this compound?

  • Biodegradation Assays : Use acclimated microbial biomass to quantify degradation rates under aerobic/anaerobic conditions .
  • Photolysis Studies : Expose the compound to UV light and monitor breakdown products via LC-MS .
  • Hydrolysis Kinetics : Investigate pH-dependent ester cleavage using HPLC to track benzoic acid derivatives .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing conflicting kinetic data in nitration studies?

Apply multivariate regression to correlate reaction variables (e.g., acid strength, temperature) with rate constants. Use Bayesian inference to quantify uncertainty in competing mechanistic models . Replicate experiments with internal standards (e.g., deuterated analogs) to control for instrumental drift .

Q. How can computational tools enhance the interpretation of this compound’s reactivity?

Molecular dynamics simulations predict solvent effects on transition states, while QSAR models relate substituent effects to reaction outcomes. Pair these with experimental kinetic isotope effects (KIEs) to validate proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.